

# The CD34 Glycoprotein: A Comprehensive Technical Guide to its Structure and Isoforms

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CD-349

Cat. No.: B1668756

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure and isoforms of the CD34 glycoprotein, a key cell surface marker and adhesion molecule. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in studies involving hematopoietic stem and progenitor cells, endothelial cells, and various areas of cancer research and regenerative medicine.

## Introduction to CD34

The CD34 antigen is a transmembrane phosphoglycoprotein belonging to the sialomucin family of cell surface molecules.<sup>[1]</sup> First identified on hematopoietic stem and progenitor cells (HSPCs), it has become an indispensable marker for their identification and isolation.<sup>[2][3]</sup> Beyond its role as a marker, CD34 is actively involved in cell adhesion, signal transduction, and the regulation of cell proliferation and differentiation.<sup>[4][5]</sup> Its expression is not limited to the hematopoietic system; it is also found on various other cell types, including endothelial cells, mesenchymal stromal cells, and some cancer stem cells, highlighting its broad importance in cellular biology.<sup>[4]</sup>

## Molecular Structure of the CD34 Glycoprotein

The CD34 protein is a type I transmembrane protein characterized by a heavily glycosylated extracellular domain, a single-pass transmembrane helix, and a cytoplasmic tail.<sup>[6][7]</sup> The

extensive post-translational modifications contribute significantly to its apparent molecular weight, which is substantially higher than its predicted protein backbone mass.[\[8\]](#)

## Protein Domains

The canonical full-length human CD34 protein consists of 385 amino acids and is organized into several distinct domains:[\[3\]](#)[\[6\]](#)

- **Extracellular Domain:** This large, heavily glycosylated region is rich in serine, threonine, and proline residues, characteristic of mucins.[\[8\]](#) It can be further subdivided into:
  - **N-terminal Mucin-like Domain:** This region is extensively O-glycosylated and sialylated, contributing to the molecule's net negative charge and its role in cell adhesion and repulsion.[\[6\]](#)[\[9\]](#)
  - **Globular Domain:** A cysteine-rich domain that likely plays a role in the structural integrity of the extracellular portion.[\[6\]](#)
  - **Juxtamembrane Stalk Region:** A stretch of amino acids connecting the globular domain to the transmembrane helix.[\[8\]](#)
- **Transmembrane Domain:** A single hydrophobic alpha-helix that anchors the protein within the cell membrane.[\[6\]](#)
- **Cytoplasmic Domain:** The intracellular portion of the protein, which contains consensus sites for phosphorylation by protein kinase C (PKC) and other kinases, suggesting its involvement in intracellular signaling cascades.[\[10\]](#)[\[11\]](#)

## Post-Translational Modifications

CD34 undergoes extensive post-translational modifications, primarily glycosylation, which are critical for its function.

- **Glycosylation:** The extracellular domain is heavily decorated with both N-linked and O-linked glycans.[\[6\]](#) These carbohydrate structures are often capped with sialic acid, contributing to the protein's sialomucin nature.[\[9\]](#) The specific glycoforms of CD34 can vary depending on the cell type and its differentiation state, which in turn influences its binding properties to ligands such as L-selectin.[\[4\]](#)

- **Phosphorylation:** The cytoplasmic tail of CD34 contains serine, threonine, and tyrosine residues that can be phosphorylated.[\[10\]](#) This reversible modification is a key mechanism for regulating protein function and initiating intracellular signaling pathways.[\[10\]](#)

## Isoforms of CD34

Alternative splicing of the CD34 pre-mRNA results in the expression of at least two distinct protein isoforms: a full-length form and a truncated form.[\[3\]](#)[\[12\]](#)

- **Full-Length CD34 (CD34-F):** This is the canonical isoform and contains the complete cytoplasmic domain.[\[3\]](#)[\[12\]](#)
- **Truncated CD34 (CD34-T):** This isoform has a shorter cytoplasmic tail due to a premature stop codon introduced by alternative splicing.[\[3\]](#)[\[12\]](#) This truncated tail lacks some of the phosphorylation sites present in the full-length version.[\[13\]](#)

The ratio of full-length to truncated CD34 can change with cell differentiation, suggesting distinct functional roles for each isoform.[\[3\]](#)

## Quantitative Data Summary

The following tables summarize the key quantitative data for the human CD34 glycoprotein and its isoforms.

| Parameter                                     | Full-Length CD34<br>(Isoform 1) | Truncated CD34<br>(Isoform 2)                       | Reference(s)                             |
|-----------------------------------------------|---------------------------------|-----------------------------------------------------|------------------------------------------|
| Amino Acid Length                             | 385                             | 328                                                 | <a href="#">[11]</a>                     |
| Predicted Molecular Weight (Protein Backbone) | ~40.7 kDa                       | Not explicitly stated, but lower than full-length   | <a href="#">[3]</a> <a href="#">[11]</a> |
| Apparent Molecular Weight (Glycosylated)      | 90-120 kDa                      | Not explicitly stated, but likely also glycosylated | <a href="#">[8]</a> <a href="#">[14]</a> |

Table 1: Quantitative Characteristics of Human CD34 Isoforms

| Domain               | Approximate Amino Acid Position (in Full-Length Isoform) | Key Features                                            | Reference(s) |
|----------------------|----------------------------------------------------------|---------------------------------------------------------|--------------|
| Signal Peptide       | 1-31                                                     | Cleaved in the mature protein                           |              |
| Extracellular Domain | 32-311                                                   | Heavily glycosylated, contains L-selectin binding sites | [2][6]       |
| Transmembrane Domain | 312-333                                                  | Single-pass alpha-helix                                 | [2]          |
| Cytoplasmic Domain   | 334-385                                                  | Contains phosphorylation sites and CrkL binding region  | [10]         |

Table 2: Domain Organization of the Full-Length Human CD34 Glycoprotein

## Functional Differences Between CD34 Isoforms

The primary functional distinction between the full-length and truncated isoforms of CD34 lies in the signaling capacity of their cytoplasmic domains. Studies have shown that the full-length isoform, but not the truncated form, can inhibit the terminal differentiation of hematopoietic cells.[5][12] This suggests that the cytoplasmic tail of the full-length CD34 is crucial for transmitting signals that maintain a progenitor cell state.[12]

## Key Signaling Pathways

CD34 is involved in crucial signaling pathways that regulate cell adhesion and intracellular responses.

## L-selectin Binding and Cell Adhesion

On endothelial cells, specific glycoforms of CD34 serve as ligands for L-selectin, a cell adhesion molecule expressed on leukocytes.[4][15] This interaction is a critical step in the process of leukocyte rolling and extravasation from the bloodstream into tissues, particularly at

sites of inflammation and in lymph nodes.[\[15\]](#) The binding is dependent on the presence of specific sulfated and sialylated carbohydrate structures, such as 6-sulfo sialyl Lewis X, on the O- and N-glycans of CD34.[\[4\]](#)



[Click to download full resolution via product page](#)

Caption: L-selectin on leukocytes binds to specific glycans on endothelial CD34.

## CrkL-Mediated Intracellular Signaling

The cytoplasmic domain of CD34 interacts with the adaptor protein Crk-like (CrkL). This interaction is dependent on a membrane-proximal region of the CD34 tail and is thought to link CD34 to intracellular signaling cascades that can influence cell adhesion, proliferation, and differentiation. CrkL, through its SH2 and SH3 domains, can recruit other signaling molecules, potentially activating pathways such as the Ras-MAPK pathway.



[Click to download full resolution via product page](#)

Caption: The cytoplasmic tail of CD34 interacts with the adaptor protein CrkL.

## Experimental Protocols

Detailed characterization of CD34 structure and isoforms relies on a combination of immunological and biochemical techniques. Below are generalized protocols for key experiments. Note: These are representative protocols and may require optimization for specific cell types and experimental conditions.

### Western Blotting for CD34 Detection

Western blotting is used to identify the presence and apparent molecular weight of CD34 isoforms in cell lysates.

- Sample Preparation:
  - Lyse CD34-expressing cells (e.g., hematopoietic progenitor cells, endothelial cells) in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

- Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
- SDS-PAGE:
  - Denature protein lysates by boiling in SDS-PAGE sample buffer.
  - Separate proteins by size on a polyacrylamide gel.
- Protein Transfer:
  - Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- Immunodetection:
  - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
  - Incubate the membrane with a primary antibody specific for CD34 (e.g., mouse anti-human CD34) at an optimized dilution overnight at 4°C.
  - Wash the membrane extensively with TBST.
  - Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) for 1 hour at room temperature.
  - Wash the membrane again with TBST.
- Detection:
  - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The apparent molecular weight of CD34 will be in the range of 90-120 kDa.[\[14\]](#)

## Immunoprecipitation of CD34

Immunoprecipitation is used to isolate CD34 and its potential binding partners from a complex protein mixture.

- Cell Lysis:
  - Prepare cell lysates as described for Western blotting, using a non-denaturing lysis buffer to preserve protein-protein interactions.
- Pre-clearing:
  - Incubate the cell lysate with protein A/G-agarose or magnetic beads to remove proteins that non-specifically bind to the beads.
- Immunoprecipitation:
  - Incubate the pre-cleared lysate with a primary antibody against CD34 for several hours to overnight at 4°C with gentle rotation.
  - Add protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours to capture the immune complexes.
- Washing:
  - Pellet the beads by centrifugation and wash them several times with cold lysis buffer to remove non-specifically bound proteins.
- Elution and Analysis:
  - Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
  - Analyze the eluted proteins by Western blotting using an antibody against CD34 or potential interacting partners.

## Flow Cytometry for CD34 Expression Analysis

Flow cytometry is a powerful technique for quantifying the percentage of CD34-expressing cells in a heterogeneous population.

- Cell Preparation:

- Prepare a single-cell suspension of the cells of interest (e.g., peripheral blood mononuclear cells, bone marrow aspirate).
- Antibody Staining:
  - Incubate the cells with a fluorochrome-conjugated primary antibody against CD34 (e.g., CD34-PE) and an antibody against a pan-leukocyte marker (e.g., CD45-FITC) for 20-30 minutes at room temperature in the dark.
  - Include an isotype control to assess non-specific antibody binding.
- Red Blood Cell Lysis:
  - If working with whole blood or bone marrow, lyse the red blood cells using a commercial lysis buffer.
- Data Acquisition:
  - Acquire the stained cells on a flow cytometer, collecting data on forward scatter (cell size), side scatter (granularity), and the fluorescence intensity for each antibody.
- Data Analysis:
  - Gate on the leukocyte population using the CD45 vs. side scatter plot.
  - Within the leukocyte gate, identify the CD34-positive population based on fluorescence intensity compared to the isotype control.

## Mass Spectrometry for Glycosylation Analysis

Mass spectrometry is employed for the detailed structural characterization of the N- and O-linked glycans attached to CD34.

- CD34 Immunopurification:
  - Isolate CD34 from cell lysates using immunoprecipitation as described above.
- Glycan Release:

- Release N-linked glycans by enzymatic digestion with PNGase F.
- Release O-linked glycans by chemical methods such as beta-elimination.
- Glycan Labeling and Purification:
  - Label the released glycans with a fluorescent tag (e.g., 2-aminobenzamide) for detection and to improve ionization efficiency.
  - Purify the labeled glycans from salts and other contaminants.
- Mass Spectrometry Analysis:
  - Analyze the purified glycans using MALDI-TOF MS or LC-ESI-MS/MS.
  - Determine the mass of the glycans to infer their composition.
  - Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns that reveal the sequence and branching of the carbohydrate chains.
- Data Interpretation:
  - Use specialized software to interpret the mass spectra and elucidate the detailed structures of the N- and O-glycans.

## Conclusion

The CD34 glycoprotein is a complex and multifaceted molecule with critical roles in cell adhesion and signaling. Its structure, characterized by extensive glycosylation and the existence of functionally distinct isoforms, underscores its intricate involvement in regulating the fate of stem and progenitor cells. A thorough understanding of the structure and function of CD34 and its isoforms is paramount for advancing research in hematology, oncology, and regenerative medicine, and for the development of novel therapeutic strategies targeting this important cell surface molecule.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. uniprot.org [uniprot.org]
- 2. researchgate.net [researchgate.net]
- 3. uniprot.org [uniprot.org]
- 4. Glycoforms of human endothelial CD34 that bind L-selectin carry sulfated sialyl Lewis x capped O- and N-glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectrometry in the analysis of N- and O-linked glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CD34—Structure, Functions and Relationship with Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative analysis of CD34+ stem cells using RT-PCR on whole cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gene-expression profiling of CD34+ cells from various hematopoietic stem-cell sources reveals functional differences in stem-cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Full-length but not truncated CD34 inhibits hematopoietic cell differentiation of M1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-Glycan profiling by liquid chromatography-mass spectrometry (LC-MS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. novoprolabs.com [novoprolabs.com]
- 15. Binding of L-selectin to the vascular sialomucin CD34 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The CD34 Glycoprotein: A Comprehensive Technical Guide to its Structure and Isoforms]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1668756#the-structure-and-isoforms-of-the-cd34-glycoprotein>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)